2,5-Dichloro-8-fluoroquinoline
Overview
Description
2,5-Dichloro-8-fluoroquinoline is a synthetic organic compound with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 . It is a powder in physical form .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 2,5-Dichloro-8-fluoroquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline and 5,8-difluoroquinoline is formed .Molecular Structure Analysis
The InChI code for 2,5-Dichloro-8-fluoroquinoline is 1S/C9H4Cl2FN/c10-6-2-3-7 (12)9-5 (6)1-4-8 (11)13-9/h1-4H .Chemical Reactions Analysis
Fluorinated quinolines exhibit a wide range of chemical reactions. Synthetic methods include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
2,5-Dichloro-8-fluoroquinoline is a powder with a molecular weight of 216.04 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antibacterial Agents
2,5-Dichloro-8-fluoroquinoline: has been studied for its potential as an antibacterial agent. The incorporation of fluorine atoms into quinoline compounds is known to enhance their antibacterial properties. This compound can serve as a precursor in the synthesis of novel fluoroquinolone antibiotics, which are widely used to treat a variety of bacterial infections due to their broad spectrum of activity .
Antimalarial Drugs
The quinoline ring system is a well-known structure in antimalarial drugs. 2,5-Dichloro-8-fluoroquinoline could be utilized in the synthesis of new antimalarial compounds. Fluorinated quinolines, in particular, have shown increased efficacy against malaria-causing parasites .
Antineoplastic Agents
Fluorinated quinolines, including derivatives of 2,5-Dichloro-8-fluoroquinoline , have been explored for their antineoplastic (anti-cancer) activities. They can act as enzyme inhibitors, disrupting the metabolic pathways essential for cancer cell growth and proliferation .
Agricultural Chemicals
The agricultural industry can benefit from the chemical properties of 2,5-Dichloro-8-fluoroquinoline . It can be used in the development of pesticides and herbicides, where the addition of fluorine can improve the efficacy and stability of these compounds .
Liquid Crystal Components
In the field of material science, 2,5-Dichloro-8-fluoroquinoline can be a component in the synthesis of liquid crystals. These materials are crucial for display technologies, and fluorinated compounds often provide better thermal and chemical stability .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 2,5-Dichloro-8-fluoroquinoline can be used to introduce fluorine atoms into other organic molecules. This is particularly useful in the pharmaceutical industry, where the introduction of fluorine can significantly alter the biological activity of a compound .
Enzyme Inhibition Studies
In biochemical research, 2,5-Dichloro-8-fluoroquinoline can be used to study enzyme inhibition. Its structure allows it to bind to certain enzymes, thereby inhibiting their action. This is useful in understanding disease mechanisms and developing new drugs .
Development of Cyanine Dyes
2,5-Dichloro-8-fluoroquinoline: may also play a role in the development of cyanine dyes. These dyes have applications in various fields, including medical diagnostics and as components in advanced materials .
Mechanism of Action
While the specific mechanism of action for 2,5-Dichloro-8-fluoroquinoline is not mentioned in the search results, quinolones, a group to which this compound belongs, are known to be broad-spectrum bacteriocidals . They are used in human and veterinary medicine to treat bacterial infections, as well as in animal husbandry .
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWOTQFFHUKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342357-62-3 | |
Record name | 2,5-dichloro-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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